N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide
Description
N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide is a chemical compound with a complex structure that includes a cyano group, a cyclopropyl group, and an iodophenyl group
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O/c14-11-5-1-9(2-6-11)7-13(17)16-12(8-15)10-3-4-10/h1-2,5-6,10,12H,3-4,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSMLDJTOTMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide typically involves the condensation of cyanoacetic acid with an appropriate amine. One common method includes the reaction of cyanoacetic acid with cyclopropylamine in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the iodophenyl group can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological pathways and inhibit specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of an iodine atom.
N-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of iodine.
N-(4-bromophenyl)acetamide: Contains a bromine atom instead of iodine.
Uniqueness
N-[cyano(cyclopropyl)methyl]-2-(4-iodophenyl)acetamide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and interaction properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
